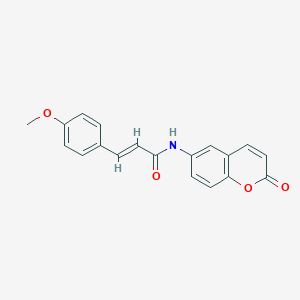

(2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide

Description

(2E)-3-(4-Methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide backbone linked to a coumarin (2H-chromen-2-one) moiety and a 4-methoxyphenyl group. The (2E)-configuration of the double bond ensures planarity, which may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-23-16-7-2-13(3-8-16)4-10-18(21)20-15-6-9-17-14(12-15)5-11-19(22)24-17/h2-12H,1H3,(H,20,21)/b10-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYPXBSJTHOSNZ-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . Its structure features a coumarin moiety linked to a methoxyphenyl group and an enamide functional group.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit a range of biological activities, including:

- Antioxidant properties

- Anti-inflammatory effects

- Antimicrobial activity

- Anticancer potential

- Neuroprotective effects

Antioxidant Activity

Coumarins are known for their ability to scavenge free radicals. Studies have demonstrated that this compound exhibits significant antioxidant activity, potentially through the inhibition of lipid peroxidation and enhancement of endogenous antioxidant defenses.

Anticancer Potential

Recent investigations have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, in vitro studies on breast cancer cells (MCF-7) revealed that the compound significantly reduced cell viability with an IC50 value indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| Hek293 | 15.8 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline, with an IC50 value indicating effective inhibition.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

Case Studies

- Study on Breast Cancer : A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction and modulation of cell cycle progression.

- Neuroprotection in Alzheimer's Models : In another study, this compound was tested in a mouse model of Alzheimer's disease, showing promising results in improving cognitive functions and reducing amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in functional groups, spectral data, and molecular properties are highlighted.

Structural and Functional Group Comparisons

Compound A: 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one () Substituents: Contains a 4-dimethylaminophenyl group instead of 4-methoxyphenyl.

Compound B : (3Z,5E)-4-hydroxy-6-(4-methoxyphenyl)-3-((E)-3-(4-methoxyphenyl)acryloyl)-N-(2-oxo-2H-chromen-6-yl)hexa-3,5-dienamide ()

- Substituents : Additional acryloyl and hydroxyl groups, increasing molecular complexity.

- Impact : Extended conjugation may enhance UV absorption and redox activity.

Compound C : (2E)-N-{(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl}-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide ()

- Substituents : Fluorinated groups and a pyridine ring.

- Impact : Fluorine atoms improve metabolic stability and membrane permeability; the pyridine ring introduces basicity.

Physicochemical and Spectral Data Comparison

Pharmacological Implications

- Electron-Donating Groups: The methoxy group in the target compound may enhance solubility compared to the dimethylamino group in Compound A, which could improve oral bioavailability .

- Fluorinated Analogs : Compound C’s trifluoromethyl and fluorine substituents suggest higher metabolic stability, a trait valuable in drug candidates .

- Extended Conjugation : Compound B’s additional acryloyl group could increase photosensitivity or redox activity, relevant in photodynamic therapy .

Q & A

Basic Research Questions

Q. How can the crystal structure of (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide be determined experimentally?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution). Collect intensity data and refine using full-matrix least-squares methods.

- Visualize anisotropic displacement parameters and validate geometry using WinGX/ORTEP for graphical representation .

- Key Steps : Data collection → Structure solution (Patterson methods) → Refinement (Hooft/y parameters for twinned data if needed) → Final CIF report generation.

Q. What synthetic strategies are recommended for preparing this compound?

- Methodology :

- Employ amide coupling reactions (e.g., EDC/HOBt-mediated) between 4-methoxyphenylprop-2-enoic acid derivatives and 6-amino-2H-chromen-2-one.

- Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC or NMR .

Q. What safety protocols should be followed during handling?

- Methodology :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 4°C.

- Refer to SDS guidelines for spill management (e.g., avoid dust formation, use ethanol for cleanup) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict binding modes with target proteins?

- Methodology :

- Use AutoDock Vina with a Lamarckian genetic algorithm. Define grid boxes around active sites (e.g., 20 ų) and run parallelized calculations for efficiency.

- Validate docking poses via RMSD clustering and compare with co-crystallized ligands if available .

Q. How should conflicting crystallographic data (e.g., twinned crystals) be resolved?

- Methodology :

- In SHELXL, apply twin refinement (TWIN/BASF commands) and analyze Hooft/y parameters for data quality.

- Use the

HKLF 5format for twinned data and refine fractional contributions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in anticancer assays?

- Methodology :

- Synthesize analogs (e.g., modify methoxy or chromenone groups) and test cytotoxicity against cancer cell lines (e.g., MTT assay).

- Cross-reference with structurally similar compounds (e.g., (E)-3-(4-hydroxyphenyl)prop-2-enamide derivatives) to identify key pharmacophores .

Q. How can metabolic stability be assessed using mass spectrometry?

- Methodology :

- Perform high-resolution LC-MS/MS on liver microsome incubations. Monitor metabolites via exact mass (e.g., 306.1558 Da) and fragment ion patterns.

- Use isotopic labeling to track metabolic pathways (e.g., hydroxylation or demethylation) .

Q. What approaches resolve electron density ambiguities in X-ray structures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.